Semaxanib
Übersicht
Beschreibung
Semaxanib, also known as SU5416, is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It targets the VEGF pathway, and both in vivo and in vitro studies have demonstrated antiangiogenic potential .
Synthesis Analysis
Semaxanib was considered a potent and selective synthetic inhibitor of the Flk-1/KDR VEGF receptor tyrosine kinase . The inhibitor targets the VEGF pathway, and both in vivo and in vitro studies have demonstrated anti-angiogenic potential .Molecular Structure Analysis
Semaxanib belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Semaxanib .Physical And Chemical Properties Analysis
Semaxanib has a molecular formula of C15H14N2O and a molecular weight of 238.28 . It is described as a lipophilic inhibitor with a low lipophilicity . The antiangiogenic agents studied are only slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: Receptor Tyrosine Kinase Inhibition
Semaxanib is primarily investigated for its role in cancer therapy as an inhibitor of receptor tyrosine kinases (RTKs). It targets the vascular endothelial growth factor (VEGF) pathway, which is crucial for tumor angiogenesis. By inhibiting the Flk-1/KDR VEGF receptor tyrosine kinase, Semaxanib has demonstrated potential in preclinical studies to reduce tumor growth and angiogenesis .
Anti-Angiogenesis Properties
The anti-angiogenic properties of Semaxanib are significant in the context of tumorigenesis. Angiogenesis, the formation of new blood vessels, is a process often hijacked by cancer cells to ensure a steady supply of nutrients. Semaxanib’s ability to disrupt this process makes it a valuable candidate for anti-cancer strategies .
Colorectal and Lung Cancer Treatment
Semaxanib has been investigated for use in treating colorectal and lung cancers. These studies focus on the compound’s ability to interfere with the signaling pathways that promote the proliferation and survival of cancer cells in these specific types of cancer .
Broad-Spectrum Antiviral Properties
While not its primary application, there is interest in exploring Semaxanib’s potential as a broad-spectrum antiviral agent. This stems from its mechanism of action, which may be effective against viruses that rely on similar pathways for replication and survival .
Pharmacologic Therapeutic Intervention
Semaxanib’s role as a pharmacologic agent is under exploration for its potential to alleviate disease processes through its RTK inhibitory action. This could have broader implications beyond cancer, affecting other diseases where RTK signaling is a factor .
Molecular Signaling Regulation
The compound’s impact on molecular signaling through RTKs is a major area of research. RTKs play a vital role in intercellular communication and transduction during development, metabolism, and disease-associated processes. Semaxanib’s ability to regulate these signals is of high scientific interest .
Investigational Drug Development
Semaxanib’s journey as an investigational drug provides insights into the drug development process, especially in the context of targeted cancer therapies. Its development stages, from discovery to clinical trials, offer valuable lessons for future therapeutic agents .
Mechanistic Studies and Clinical Trials
Despite its promise, Semaxanib faced challenges in clinical trials, leading to discontinuation. However, the mechanistic studies and trial data contribute to a better understanding of RTK inhibitors and their role in cancer treatment, guiding future research directions .
Wirkmechanismus
Target of Action
Semaxanib is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . VEGF receptors play a fundamental role in the growth and differentiation of vascular and lymphatic endothelial cells .
Mode of Action
Semaxanib targets the VEGF pathway, demonstrating antiangiogenic potential in both in vivo and in vitro studies . By inhibiting the VEGF receptor tyrosine kinase, Semaxanib disrupts the signaling process that promotes angiogenesis, a critical process in tumor growth and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by Semaxanib is the VEGF signaling pathway . By inhibiting the VEGF receptor, Semaxanib disrupts the normal functioning of this pathway, leading to reduced angiogenesis. This can result in decreased nutrient supply to tumors, potentially inhibiting their growth and spread .
Pharmacokinetics
Studies suggest that the levels of semaxanib detected in patient serum exceeded those predicted to be necessary to achieve an anti-angiogenesis effect based on preclinical animal studies .
Result of Action
The molecular and cellular effects of Semaxanib’s action primarily involve the inhibition of angiogenesis. By blocking the VEGF receptor, Semaxanib can reduce the growth of new blood vessels, a process critical to tumor growth and metastasis . This can potentially lead to the inhibition of tumor growth and spread .
Action Environment
The efficacy and stability of Semaxanib can be influenced by various environmental factors. For instance, the drug’s lipophilicity and solubility in water can impact its absorption and bioavailability . Semaxanib has been described as a lipophilic inhibitor with low solubility in water, which is sufficient for fast absorption .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Semaxanib | |
CAS RN |
194413-58-6, 204005-46-9 | |
Record name | Semaxanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semaxanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU 5416 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMAXANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.